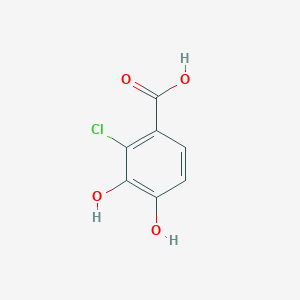

2-Chloro-3,4-dihydroxybenzoic acid

Overview

Description

2-Chloro-3,4-dihydroxybenzoic acid is a derivative of hydroxybenzoic acid . It belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group .

Molecular Structure Analysis

The molecular formula of this compound is C7H5ClO4 . The InChI code is 1S/C7H5ClO4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,9-10H,(H,11,12) . The molecular weight is 188.56 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 188.56 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass is 187.9876363 g/mol . The topological polar surface area is 77.8 Ų . The heavy atom count is 12 .Scientific Research Applications

1. Wastewater Treatment

2-Chloro-3,4-dihydroxybenzoic acid, as a derivative of dihydroxybenzoic acid (DHBA), is relevant in wastewater treatment. For example, the anodic oxidation of 2,4-DHBA at a platinized titanium electrode has been explored for the disinfection of water contaminated by DHBA, as chlorinating techniques used for this purpose generate harmful trihalomethane compounds. Electrochemical oxidation is shown to be effective, resulting in byproducts like trihydroxybenzoic acids (THBA), maleic acid, glyoxalic acid, and oxalic acid (de Lima Leite et al., 2003).

2. Photodegradation Studies

The study of chlorobenzoic acids, including derivatives similar to this compound, under ultraviolet irradiation has shown that these compounds can undergo photodecomposition. This process leads to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. Such studies are important for understanding the behavior of these compounds in the environment (Crosby & Leitis, 1969).

3. Industrial Synthesis Applications

This compound's structural relatives, like 3,4-DHBA, have been used in the synthesis of various compounds. For instance, the syntheses of (2S, 3R) and (2R, 3R) methyl p-chloro-3-hydroxytyrosinates from 3-chloro-4-hydroxybenzoic acid demonstrate the potential of chloro-hydroxybenzoic acids in the production of complex molecules. This is particularly relevant in the pharmaceutical industry for creating specialized molecules (Girard et al., 1996).

4. Environmental Impact and By-Product Formation

Understanding the environmental impact and by-product formation of compounds like this compound is crucial. Studies on compounds like 3,4-DHBA and their interaction with elements like hydrogen peroxide in aqueous goethite slurry contribute to this understanding. These interactions are significant for assessing the ecological and health impacts of such compounds and their derivatives in water bodies (Andreozzi et al., 2002).

Safety and Hazards

The safety information for 2-Chloro-3,4-dihydroxybenzoic acid indicates that it has hazard statements H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that this compound acts as a siderophore . Siderophores are molecules that bind and transport iron in microorganisms . They play a crucial role in the survival and virulence of bacteria, especially in iron-limited environments .

Mode of Action

The 2-chloro-3,4 dihydroxybenzoic acid group at the third position of the R2 side chain acts as the siderophore . It chelates extracellular iron . Normally, bacteria secrete their own siderophores that scavenge iron from their host or environment to create complexes . During times of infection, the innate immune system limits the availability of free iron to prevent bacterial growth . By chelating iron, 2-Chloro-3,4-dihydroxybenzoic acid may help bacteria overcome this limitation .

Biochemical Pathways

The role of siderophores in general involves the regulation of iron homeostasis, which is crucial for various cellular processes, including electron transport, dna synthesis, and oxygen transport .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 18857 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

By acting as a siderophore and aiding in iron acquisition, it may promote bacterial growth and survival, especially in iron-limited environments .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the availability of iron in the environment can affect the compound’s ability to function as a siderophore . Furthermore, the compound’s stability may be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

2-Chloro-3,4-dihydroxybenzoic acid, like other hydroxybenzoic acids, plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Hydroxybenzoic acids, including this compound, have been linked to numerous health benefits due to their anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that hydroxybenzoic acids exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that hydroxybenzoic acids have chemopreventive effects in several animal models of carcinogenesis .

Metabolic Pathways

It is known that hydroxybenzoic acids are involved in various metabolic pathways .

Properties

IUPAC Name |

2-chloro-3,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKVQMDBVWMVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908332 | |

| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87932-50-1, 103339-65-7 | |

| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87932-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

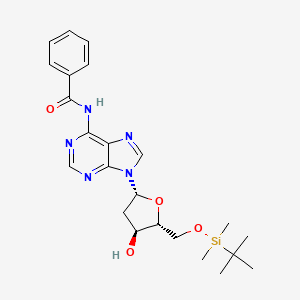

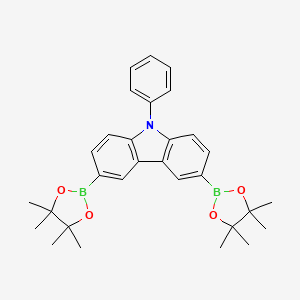

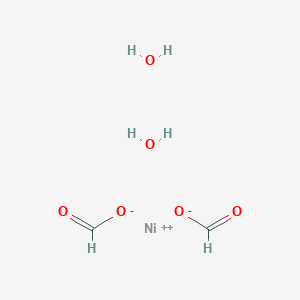

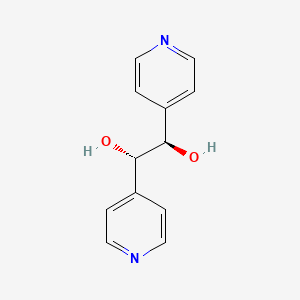

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)